Reduced Computed Lipophilicity (XLogP3) Relative to the 3-Cyclopropyl Regioisomer
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine exhibits a computed XLogP3 of 0.2, whereas its direct 3-cyclopropyl regioisomer (CAS 1779133-14-0) registers an XLogP3 of 0.6, yielding a -0.4 unit difference in lipophilicity [1][2]. This places the 2-cyclopropyl analog closer to the optimal lipophilicity range for oral drugs (typically clogP 0-3), potentially reducing non-specific protein binding and improving aqueous solubility [3]. The divergence arises solely from the repositioning of the cyclopropyl group on the pyrazolo[1,5-a]pyrimidine core, underscoring the critical impact of regioisomerism on physicochemical properties.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine (XLogP3 = 0.6) |
| Quantified Difference | ΔXLogP3 = -0.4 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity within the drug-like space is associated with reduced metabolic turnover, lower risk of CYP450 inhibition, and improved oral absorption, making the 2-cyclopropyl regioisomer a more favorable starting point for hit-to-lead programs targeting oral small-molecule drugs.
- [1] PubChem. 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine. Calculated XLogP3 = 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/1356003-23-0 View Source
- [2] PubChem. 3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine. Calculated XLogP3 = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/1779133-14-0 View Source
- [3] Lipinski CA. Drug-like properties and the causes of poor solubility and poor permeability. J Pharmacol Toxicol Methods. 2000;44(1):235-249. doi:10.1016/S1056-8719(00)00107-6 View Source
